![molecular formula C21H15ClF2N4O2S B14164185 2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide CAS No. 5302-80-7](/img/structure/B14164185.png)
2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and various substituents including chlorophenyl and difluorophenyl groups
Vorbereitungsmethoden
The synthesis of 2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the furan-2-ylmethyl group. The chlorophenyl and difluorophenyl groups are then added through a series of substitution reactions. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes, potentially inhibiting their activity. The chlorophenyl and difluorophenyl groups may enhance the compound’s binding affinity to its targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives such as 1,2,4-triazole-3-thione and 1,2,4-triazole-3-carboxamide. Compared to these compounds, 2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide is unique due to the presence of both furan and difluorophenyl groups, which may enhance its biological activity and specificity .
Eigenschaften
CAS-Nummer |
5302-80-7 |
|---|---|
Molekularformel |
C21H15ClF2N4O2S |
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C21H15ClF2N4O2S/c22-14-5-3-13(4-6-14)20-26-27-21(28(20)11-16-2-1-9-30-16)31-12-19(29)25-15-7-8-17(23)18(24)10-15/h1-10H,11-12H2,(H,25,29) |
InChI-Schlüssel |
YMTVTRMAWMDHES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14164106.png)
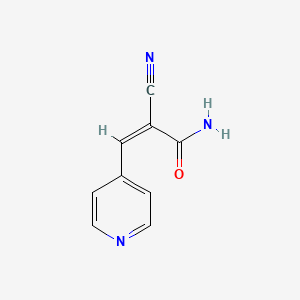
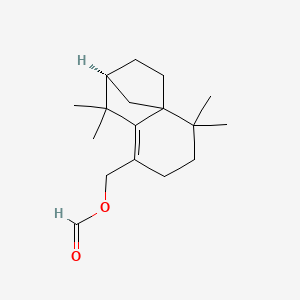
![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14164124.png)
![[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B14164131.png)
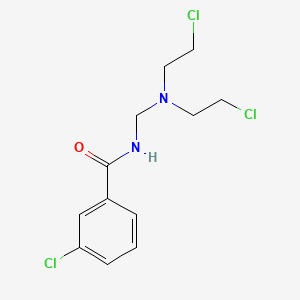
![N-benzhydryl-2-[(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B14164147.png)
![3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14164149.png)

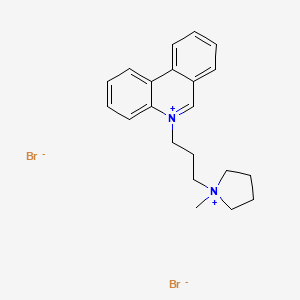
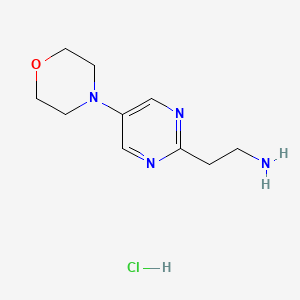
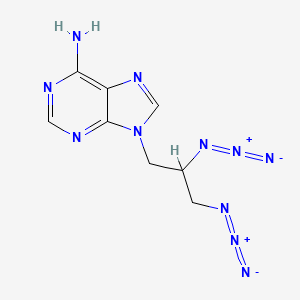
![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![2,2-dimethyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide](/img/structure/B14164178.png)
